An In-depth Technical Guide to the Basic Properties of 1,1-Dioxo-1,4-thiazinane-3,5-dione
An In-depth Technical Guide to the Basic Properties of 1,1-Dioxo-1,4-thiazinane-3,5-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,1-Dioxo-1,4-thiazinane-3,5-dione, also known as thiomorpholine-3,5-dione 1,1-dioxide, is a sulfur-containing heterocyclic compound. While specific research on this exact molecule is limited, this guide provides a comprehensive overview of its anticipated basic properties, potential synthesis, and likely biological activities. This information is extrapolated from extensive data on its immediate precursor, Tetrahydro-1,4-thiazine-3,5-dione, and a variety of other 1,4-thiazinane-1,1-dioxide derivatives. The 1,4-thiazine-1,1-dioxide scaffold is of significant interest to medicinal chemists due to its presence in a range of biologically active compounds.[1][2] This document aims to serve as a foundational resource for researchers interested in the potential applications of this and related compounds in drug discovery and development.
Chemical and Physical Properties
Table 1: Predicted and Known Physicochemical Properties
| Property | Tetrahydro-1,4-thiazine-3,5-dione (Precursor) | 1,1-Dioxo-1,4-thiazinane-3,5-dione (Predicted) |
| Molecular Formula | C₄H₅NO₂S | C₄H₅NO₄S |
| Molecular Weight | 131.15 g/mol | 163.15 g/mol |
| Appearance | Colorless crystals | Likely a white to off-white crystalline solid |
| Melting Point | 128 °C | Expected to be significantly higher than the precursor |
| Solubility | Soluble in polar organic solvents | Expected to have increased water solubility and polarity |
| Hydrogen Bond Donor | 1 (NH group) | 1 (NH group) |
| Hydrogen Bond Acceptor | 2 (carbonyl oxygens) | 4 (carbonyl and sulfonyl oxygens) |
Synthesis
A plausible synthetic route to 1,1-Dioxo-1,4-thiazinane-3,5-dione involves a two-step process: the synthesis of the precursor Tetrahydro-1,4-thiazine-3,5-dione, followed by its oxidation.
Synthesis of Tetrahydro-1,4-thiazine-3,5-dione
The precursor can be synthesized from thiodiglycolic acid and ammonia.
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Experimental Protocol:
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Thiodiglycolic acid is heated with an excess of aqueous ammonia.
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Water is removed by distillation, initially at atmospheric pressure and then under vacuum.
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The resulting residue is purified by Kugelrohr distillation to yield Tetrahydro-1,4-thiazine-3,5-dione as colorless crystals.
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Oxidation to 1,1-Dioxo-1,4-thiazinane-3,5-dione
The oxidation of the sulfur atom in the thiazinane ring is a common transformation. A general method for the oxidation of 4H-1,4-benzothiazines to their corresponding 1,1-dioxides involves the use of hydrogen peroxide in glacial acetic acid.[3] A similar protocol is anticipated to be effective for the oxidation of Tetrahydro-1,4-thiazine-3,5-dione.
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Proposed Experimental Protocol:
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Dissolve Tetrahydro-1,4-thiazine-3,5-dione in glacial acetic acid.
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Add a stoichiometric excess of 30% hydrogen peroxide to the solution.
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The reaction mixture is stirred, and the progress is monitored by thin-layer chromatography.
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Upon completion, the product can be isolated by precipitation or extraction, followed by recrystallization.
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Figure 1: Proposed synthesis pathway for 1,1-Dioxo-1,4-thiazinane-3,5-dione.
Potential Biological Activities
The 1,4-thiazine-1,1-dioxide scaffold is a key structural motif in a variety of compounds with diverse biological activities.[1][2] While the specific activity of 1,1-Dioxo-1,4-thiazinane-3,5-dione has not been reported, its derivatives are known to exhibit a range of pharmacological properties.
Derivatives of the broader 1,4-thiazine-1,1-dioxide class have been investigated for their:
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Antimicrobial and Antifungal Activity: Many thiazinane derivatives have shown promising activity against various strains of bacteria and fungi.[2][4]
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Anti-inflammatory Activity: Some thiazinane derivatives have been explored as potential anti-inflammatory agents.
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Anticancer Activity: The thiazinane scaffold has been incorporated into molecules designed as potential anticancer agents.
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Central Nervous System (CNS) Activity: Certain derivatives have been investigated for their effects on the central nervous system.[1][2]
The presence of the polar sulfone group and the dione functionality in 1,1-Dioxo-1,4-thiazinane-3,5-dione makes it an interesting candidate for further investigation and derivatization in drug discovery programs.
Figure 2: Potential biological activities of 1,4-thiazine-1,1-dioxide derivatives.
Conclusion
1,1-Dioxo-1,4-thiazinane-3,5-dione represents an under-explored molecule with potential for further investigation. Based on the chemistry of its precursor and related analogs, a straightforward synthetic route can be proposed. The established biological significance of the 1,4-thiazine-1,1-dioxide core suggests that this compound and its future derivatives could be valuable assets in the development of new therapeutic agents. Further research is warranted to synthesize and characterize this compound and to explore its full pharmacological potential.
References
- 1. internationaljournalcorner.com [internationaljournalcorner.com]
- 2. internationaljournalcorner.com [internationaljournalcorner.com]
- 3. researchgate.net [researchgate.net]
- 4. Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance - PMC [pmc.ncbi.nlm.nih.gov]
